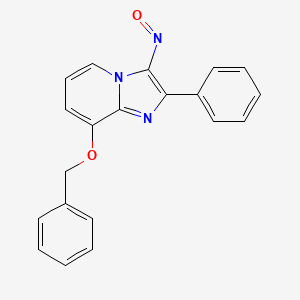
Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. For instance, the preparation of 3-nitroso-2-phenyl-8-(phenylmethoxy)-imidazo[1,2-a]pyridine can be achieved through a condensation reaction between an aryl aldehyde and 2-aminopyridine, followed by nitrosation and phenylmethoxy substitution .
Industrial Production Methods: Industrial production methods often employ solvent- and catalyst-free conditions to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions: Imidazo(1,2-a)pyridine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using iodine or bromine under ultrasonic irradiation.
Major Products Formed: The major products formed from these reactions include halogenated imidazo(1,2-a)pyridines, reduced derivatives, and oxidized compounds .
Scientific Research Applications
Imidazo(1,2-a)pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Explored as potential therapeutic agents for tuberculosis and other infectious diseases.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine derivatives involves interaction with specific molecular targets and pathways. For example, certain derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyrazine
Comparison: While all these compounds share a similar imidazo core structure, imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
109388-63-8 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-nitroso-2-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H15N3O2/c24-22-20-18(16-10-5-2-6-11-16)21-19-17(12-7-13-23(19)20)25-14-15-8-3-1-4-9-15/h1-13H,14H2 |
InChI Key |
CDLAMYBVRRCHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















